molecular formula C12H11Cl2N3O B12530293 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine CAS No. 654071-75-7

2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine

Cat. No.: B12530293
CAS No.: 654071-75-7
M. Wt: 284.14 g/mol
InChI Key: CMTQTUZNDBYYKX-MRVPVSSYSA-N
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Description

2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a benzyloxy group and two chlorine atoms attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with (1R)-1-(benzyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of flow microreactor systems can enhance the reaction efficiency and provide better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding triazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used.

Major Products Formed

    Substitution Reactions: Formation of substituted triazine derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

    Hydrolysis: Formation of triazine derivatives with hydroxyl groups.

Scientific Research Applications

2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the benzyloxy group and chlorine atoms can influence its binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A triazine derivative with three chlorine atoms, commonly used in the production of herbicides.

    2,4-Dichloro-6-methoxy-1,3,5-triazine: A triazine derivative with a methoxy group, used in various chemical syntheses.

    2,4,6-Triamino-1,3,5-triazine:

Uniqueness

2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine is unique due to the presence of the benzyloxy group, which can impart specific chemical and biological properties

Properties

CAS No.

654071-75-7

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

2,4-dichloro-6-[(1R)-1-phenylmethoxyethyl]-1,3,5-triazine

InChI

InChI=1S/C12H11Cl2N3O/c1-8(10-15-11(13)17-12(14)16-10)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1

InChI Key

CMTQTUZNDBYYKX-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=NC(=NC(=N1)Cl)Cl)OCC2=CC=CC=C2

Canonical SMILES

CC(C1=NC(=NC(=N1)Cl)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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